molecular formula C11H11BrO2 B6611454 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1780687-58-2

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B6611454
CAS RN: 1780687-58-2
M. Wt: 255.11 g/mol
InChI Key: HOLACZMJSYTUBA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (6-BMI) is a synthetic organic compound belonging to the class of indene carboxylic acids. It is a white crystalline solid with a molecular weight of 248.17 g/mol. 6-BMI has been studied extensively in the past few decades due to its potential applications in various scientific fields. It has been used in a variety of experiments, ranging from organic synthesis to pharmaceutical research.

Scientific Research Applications

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of a variety of compounds. In pharmaceutical research, it has been used to synthesize drugs and other compounds used in the treatment of various diseases. In biochemistry, it has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme leads to the inhibition of the synthesis of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, analgesic, and anti-cancer effects. In vivo studies have shown that the compound has anti-inflammatory, analgesic, and anti-tumorigenic effects. In addition, the compound has been shown to have protective effects against oxidative stress and to have potential anti-aging effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid in lab experiments is its ability to act as an inhibitor of the enzyme cyclooxygenase. This makes it an ideal tool for studying the structure and function of proteins and other biomolecules. However, this compound is not water-soluble and is not stable in aqueous solutions, so it must be handled carefully in the lab. In addition, the compound is toxic and must be handled with extreme caution.

Future Directions

The potential applications of 6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid are still being explored. Future research may focus on its use as an anti-inflammatory, analgesic, and anti-cancer agent, as well as its use in the treatment of other diseases such as Alzheimer’s and Parkinson’s. In addition, further research may focus on its potential use as an anti-aging agent. Finally, further research may focus on its use in the synthesis of a variety of compounds, such as drugs and other biomolecules.

Synthesis Methods

6-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Stille reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone and a phosphine, followed by the reaction of the salt with an alkyl halide. The Ullmann reaction involves the reaction of an aryl halide with copper and an amine base. The Stille reaction involves the coupling of an organostannane with an aryl halide. All three of these methods have been used to synthesize this compound in the lab.

properties

IUPAC Name

6-bromo-1-methyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(10(13)14)5-4-7-2-3-8(12)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLACZMJSYTUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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